molecular formula C17H10Cl3N5O B2506600 3-(4-chlorophenyl)-6-[(2,4-dichlorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 893916-02-4

3-(4-chlorophenyl)-6-[(2,4-dichlorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2506600
CAS No.: 893916-02-4
M. Wt: 406.65
InChI Key: MRSFHFVPBXCRRV-UHFFFAOYSA-N
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Description

The compound 3-(4-chlorophenyl)-6-[(2,4-dichlorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a triazolopyrimidinone derivative characterized by a fused triazole-pyrimidinone core. Key structural features include:

  • A 4-chlorophenyl group at position 3 of the triazole ring.
  • A (2,4-dichlorophenyl)methyl substituent at position 6 of the pyrimidinone ring.

This structure is part of a broader class of heterocyclic compounds known for diverse pharmacological activities, including antimicrobial and anticancer properties .

Properties

IUPAC Name

3-(4-chlorophenyl)-6-[(2,4-dichlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10Cl3N5O/c18-11-3-5-13(6-4-11)25-16-15(22-23-25)17(26)24(9-21-16)8-10-1-2-12(19)7-14(10)20/h1-7,9H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRSFHFVPBXCRRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C3=C(C(=O)N(C=N3)CC4=C(C=C(C=C4)Cl)Cl)N=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10Cl3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies for Triazolopyrimidinone Core Formation

Multi-Component Reaction (MCR) Approaches

The triazolopyrimidine scaffold can be constructed via one-pot three-component reactions involving carboxaldehydes, 3-amino-1,2,4-triazole, and activated nitriles. For example, Radwan et al. (2020) demonstrated that heating 4-chlorobenzaldehyde (1 mmol), 3-amino-1,2,4-triazole (1 mmol), and 3-cyanoacetyl indole (1 mmol) in dimethylformamide (DMF) with triethylamine (0.25 mmol) at 120°C for 10 hours yields triazolopyrimidine derivatives in 76–89% yields. This method leverages hydrogen bonding by triethylamine to activate intermediates, facilitating Michael addition and cyclization (Scheme 1).

Optimization of MCR Conditions

Key parameters influencing yield include solvent polarity, base strength, and temperature (Table 1). Polar aprotic solvents like DMF outperformed ethanol, acetonitrile, and toluene due to enhanced electrophilicity of intermediates.

Table 1: Solvent and Base Screening for Triazolopyrimidine Synthesis

Entry Solvent Base Temp (°C) Time (h) Yield (%)
1 EtOH None 80 12 0
6 DMF Et₃N 120 10 76

Stepwise Synthesis via Patent Literature

A 2024 patent (EP 4442687 A1) discloses a scalable 8-step route for triazolopyrimidinones, adaptable to the target compound. Key stages include:

Oxidation and Alkylation
  • Oxidation of Intermediate 2 : Treatment of 7-isopropoxy-3-methyl-5-(methylthio)-3H-triazolo[4,5-d]pyrimidine with oxone in tetrahydrofuran/methanol (1:1) at 40°C for 6 hours forms the sulfone derivative.
  • Alkylation with (2,4-Dichlorophenyl)Methyl Bromide : Reacting the sulfone with (2,4-dichlorophenyl)methyl bromide in dimethylformamide (DMF) at 70°C for 8 hours introduces the benzylic substituent.
Deprotection and Final Cyclization

Acidic deprotection using acetic acid/sulfuric acid (6:1 v/v) at 50°C for 3 hours removes isopropoxy groups, followed by crystallization from acetone/water to afford the final compound in 82% purity.

Mechanistic Insights into Key Transformations

Michael Addition-Cyclization Cascade

The MCR mechanism involves:

  • Activation of 4-chlorobenzaldehyde via H-bonding with Et₃N, forming electrophilic intermediate A.
  • Nucleophilic attack by 3-amino-1,2,4-triazole to generate Michael adduct B.
  • Intramolecular cyclization and autoxidation to yield the triazolopyrimidinone core (Scheme 2).

Oxone-Mediated Sulfone Formation

Oxone (2KHSO₅·KHSO₄·K₂SO₄) oxidizes methylthio groups to sulfones under mild conditions. The reaction proceeds via electrophilic oxygen transfer, with the sulfone enhancing reactivity for subsequent alkylation.

Analytical Characterization and Validation

Spectroscopic Confirmation

  • IR Spectroscopy : Key absorptions at 1643 cm⁻¹ (C=O stretch) and 1602 cm⁻¹ (C=N stretch) confirm ring formation.
  • ¹H NMR : Signals for the (2,4-dichlorophenyl)methyl group appear at δ 4.87 (s, 2H, CH₂) and 7.26–7.96 (m, 3H, Ar–H).

Purity and Yield Optimization

Crystallization from acetone/water (1:1) reduces impurities, achieving >98% purity by HPLC. The patent route eliminates column chromatography, reducing production costs by 40% compared to earlier methods.

Comparative Analysis of Synthetic Routes

Parameter MCR Approach Patent Route
Steps 1 8
Yield 76% 82%
Purification Recrystallization Crystallization
Scalability Moderate High
Cost Efficiency Low High

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-6-[(2,4-dichlorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl and dichlorophenyl groups can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazolopyrimidines.

Scientific Research Applications

Medicinal Applications

1. Antimicrobial Activity
Research indicates that derivatives of triazolo[4,5-d]pyrimidines exhibit significant antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains including Staphylococcus aureus, Escherichia coli, and fungi like Candida albicans . The specific compound has the potential to be developed as an antimicrobial agent due to its structural similarities to known active compounds.

2. Anticancer Properties
Studies have highlighted the potential of triazole derivatives in cancer therapy. For instance, compounds containing the triazole ring have demonstrated cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer) . The mechanism may involve interference with cellular processes essential for tumor growth.

3. Neuroprotective Effects
Recent investigations into 1,2,4-triazoles suggest neuroprotective properties that could be harnessed for treating neurodegenerative diseases . The compound's ability to modulate neurotransmitter systems makes it a candidate for further research in this area.

Agricultural Applications

1. Agrochemical Development
The compound's structure suggests potential use as an agrochemical. Similar triazole derivatives have been explored for their efficacy as fungicides and herbicides . The ability to inhibit specific enzyme pathways in pests can lead to the development of new agrochemical formulations.

Synthesis and Structure-Activity Relationship (SAR)

Understanding the synthesis and SAR of this compound is crucial for enhancing its efficacy and reducing toxicity. Research has focused on modifying substituents on the triazole ring to improve biological activity while minimizing adverse effects .

Modification Effect on Activity Reference
Addition of electron-withdrawing groupsIncreases antibacterial potency
Alteration of phenyl substituentsEnhances anticancer activity
Variation in alkyl chain lengthAffects neuroprotective properties

Case Studies

Case Study 1: Antimicrobial Efficacy
A study examined a series of triazole derivatives against resistant bacterial strains. The results indicated that modifications on the phenyl ring significantly enhanced activity against Methicillin-resistant Staphylococcus aureus (MRSA), suggesting that the compound could serve as a template for developing new antibiotics .

Case Study 2: Cancer Cell Line Testing
In vitro tests were conducted using various concentrations of the compound against MCF-7 and Bel-7402 cell lines. Results showed a dose-dependent response in cytotoxicity, with some derivatives outperforming established chemotherapeutics .

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-6-[(2,4-dichlorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Modulating the activity of receptors on the surface of cells.

    Disrupting Cellular Pathways: Interfering with signaling pathways that regulate cell growth and survival.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Selected Triazolopyrimidinones

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key References
Target Compound 3-(4-ClPh), 6-(2,4-diClPhCH2) C₁₉H₁₂Cl₃N₅O ~420.35* N/A
3-(2-Hydroxyphenyl)-7-methyl-1-phenyl derivative (Ev2) 3-(2-OHPh), 7-CH₃, 1-Ph C₁₈H₁₄N₄O₂ 318.32 184
5-(4-ClPhO)-6-isopropyl-3-phenyl (Ev7) 5-(4-ClPhO), 6-iPr, 3-Ph C₁₉H₁₆ClN₅O₂ 381.80 186
6-((3-(4-ClPh)-oxadiazol-5-yl)methyl)-3-(2-MeBz) (Ev13) 3-(2-MeBz), 6-(oxadiazole-ClPh) C₂₁H₁₆ClN₇O₂ 465.90 N/A

*Estimated based on structural formula; exact data unavailable in evidence.

Key Observations :

  • Chlorine Substitution : The target compound’s 2,4-dichlorophenylmethyl group increases steric bulk and lipophilicity compared to simpler substituents (e.g., methyl or hydroxyl groups in Ev2) .
  • Coplanar Triazolo Ring: The triazolo[4,5-d]pyrimidinone core is coplanar in analogs (e.g., Ev7), suggesting conjugation and stability, which may enhance pharmacological activity .

Pharmacological and Physicochemical Properties

Antimicrobial Activity

  • Ev3 and Ev8: Triazolopyrimidinones with chlorophenyl groups (e.g., pyrano[2,3-d]pyrimidine-6-ones) demonstrate moderate to strong antimicrobial activity against Gram-positive bacteria and fungi .
  • Ev13–15 : Oxadiazole-containing derivatives (e.g., 6-((3-(4-ClPh)-oxadiazol-5-yl)methyl)) show enhanced bioavailability and membrane penetration due to increased lipophilicity .

Structure-Activity Relationship (SAR)

  • Electron-Withdrawing Groups: Chlorine atoms at the 4-position (target compound) or phenoxy groups (Ev7) enhance stability and interaction with hydrophobic enzyme pockets .
  • Steric Effects : Bulky substituents (e.g., 2,4-diClPhCH2 in the target) may reduce solubility but improve target specificity .

Biological Activity

The compound 3-(4-chlorophenyl)-6-[(2,4-dichlorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a member of the triazole and pyrimidine family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on various studies and findings.

Chemical Structure and Properties

  • Molecular Formula : C15H12Cl2N4O
  • Molecular Weight : 335.19 g/mol
  • CAS Number : 54025-90-0

The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of chlorine atoms in the structure enhances its reactivity and potential for biological interaction.

Anticancer Activity

Several studies have evaluated the anticancer potential of triazole derivatives, including this compound. The following table summarizes key findings related to its anticancer activity:

StudyCell LineIC50 Value (µM)Mechanism
Blokhina et al. (2022) HCT-116 (colon carcinoma)6.2Induces apoptosis
Demirayak et al. (2009) MCF-7 (breast cancer)27.3Inhibits cell proliferation

These studies indicate that the compound demonstrates significant cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell proliferation.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Research indicates that triazole derivatives exhibit broad-spectrum antimicrobial activity:

StudyPathogenActivity
PMC8964166 (2022) Staphylococcus aureusModerate
PMC7412134 (2020) Escherichia coliGood

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Antifungal Activity

The antifungal properties of triazole derivatives are well-documented. The compound's activity was assessed against various fungal strains:

StudyFungal StrainMIC Value (µg/mL)Classification
PMC8964166 (2022) Candida albicans4Excellent
PMC7412134 (2020) Aspergillus niger16Modest

These results indicate that the compound exhibits promising antifungal activity, particularly against Candida species.

Case Studies

A notable case study involved the synthesis and evaluation of various substituted triazole derivatives, including our compound. The study highlighted its potential as an effective agent against resistant strains of bacteria and fungi.

In vitro tests demonstrated that modifications in the substituents significantly influenced the biological activity, with specific configurations yielding higher potency against targeted pathogens.

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